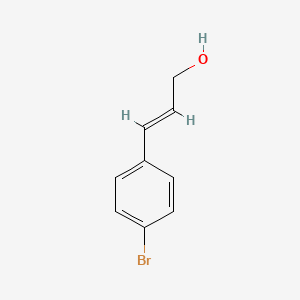

3-(4-Bromophenyl)prop-2-en-1-ol

Descripción general

Descripción

“3-(4-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It belongs to the class of compounds known as chalcones, which are characterized by a specific arrangement of aromatic rings and a conjugated double bond system .

Synthesis Analysis

The compound can be synthesized through the chalcone reaction . The newly synthesized compound is characterized using IR, 1H- and 13C-NMR, UV-Vis, and single crystal X-ray diffraction analyses .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using the Density Functional Theory (DFT) with B3LYP/6-311++G (d,p) to analyze the structural and spectral properties of the compound .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 324.2±22.0 °C at 760 mmHg, and a flash point of 149.9±22.3 °C . It has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 144.1±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pd-mediated α-arylation route : Utilized in the synthesis of photochromic naphthopyrans through intramolecular Pd-mediated α-arylation (Aiken et al., 2015).

- Crystal structure studies : Investigated for its planar prop-2-en-1-one unit and angles with bromophenyl and anthracene ring systems. The compound shows intermolecular interactions in crystal structure formation (Suwunwong et al., 2009).

Optoelectronic and Charge Transport Properties

- Linear and Nonlinear Optical Properties : Studied for its optical, second and third-order nonlinear optical properties, indicating potential use in semiconductor devices (Shkir et al., 2019).

- Third-Order Nonlinear Optical Properties : Examined for its third-order nonlinear optical properties using Z-scan technique, suggesting applicability in nonlinear optics (D’silva et al., 2012).

Antioxidant Activity

- Antioxidant Potential : Evaluated for antioxidant activity using the DPPH method, demonstrating low potency as an antioxidant agent (Brahmana et al., 2021).

Quantum Chemical Investigations

- Molecular Structure and Spectral Properties : Investigated for its molecular structure, vibrational assignments, and non-linear optical effects, showing theoretical calculations comparable to experimental data (Thanigaimani et al., 2015).

Cytotoxicity Studies

- Cytotoxic Test Against Cancer Cells : Synthesized and tested for cytotoxicity against MCF-7 breast cancer cells, indicating potential as a cancer prevention agent (Brahmana et al., 2022).

Spectroscopic Characterization and Molecular Docking

- Molecular Docking Study : Analyzed for structural properties, reactivity, and molecular docking, indicating potential as MOA-B enzyme inhibitors (Arshad et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Bromophenyl)prop-2-en-1-ol is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and its inhibition can lead to increased levels of this neurotransmitter, which can be beneficial in conditions like Parkinson’s disease. AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning .

Mode of Action

This compound acts as an inhibitor of both MAO-B and AChE . By inhibiting these enzymes, it increases the concentration of dopamine and acetylcholine in the brain. This dual action can have a neuroprotective effect, particularly in conditions like Alzheimer’s disease where these neurotransmitters are typically depleted .

Biochemical Pathways

The compound’s action on MAO-B and AChE affects the biochemical pathways of dopamine and acetylcholine metabolism. By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to increased dopamine levels. Similarly, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels .

Result of Action

The result of the action of this compound is an increase in the levels of dopamine and acetylcholine in the brain. This can have a neuroprotective effect, particularly in conditions like Alzheimer’s disease where these neurotransmitters are typically depleted . It was found to be a neuroprotective agent against neuronal degeneration, one of the main contributing parameters related to Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

3-(4-Bromophenyl)prop-2-en-1-ol has been found to inhibit monoamine oxidase and acetylcholinesterase . These enzymes play crucial roles in neurotransmission, and their inhibition can have significant effects on biochemical reactions within the nervous system .

Cellular Effects

In cellular studies, this compound has shown neuroprotective effects against neuronal degeneration, a key factor in Alzheimer’s disease . It influences cell function by inhibiting enzymes involved in neurotransmission, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting the activity of monoamine oxidase and acetylcholinesterase . This inhibition can lead to changes in neurotransmitter levels, which can in turn affect gene expression and other cellular processes .

Propiedades

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEIRQMIYDUVBY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105515-33-1 | |

| Record name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

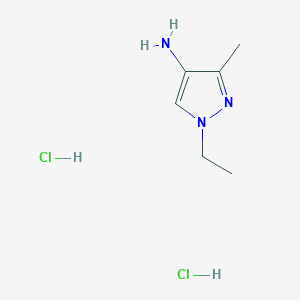

![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)